N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide
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Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications
Reductive Chemistry in Bioreductive Drugs
5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally similar compound, is a bioreductive drug exhibiting selective toxicity for hypoxic cells through oxygen-inhibited enzymatic reduction. The study delves into the reductive chemistry of this compound, which may pave the way for investigating the toxic products generated from such compounds by hypoxic tumor cells and specific enzymes (Palmer et al., 1995).
Photochemistry and Photoreactivity
Nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide show photoreactivity, decomposing under specific light conditions. This study explores the rate of decomposition and the influence of different substituents, enhancing our understanding of photoreactive compounds and their potential applications in drug delivery and photochemistry (Katritzky et al., 2003).
Neuroprotective Potential
Compounds structurally akin to oxyresveratrol, including benzamide and imine analogs, have been synthesized and evaluated for their cytoprotective effects against oxidative stress in neuronal cells. This research provides insights into the neuroprotective potential of these compounds and their regulatory effects on specific cellular pathways (Hur et al., 2013).
Catalytic and Chemical Reactions
Rhodium-catalyzed annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated through C-H activation, represent another fascinating application. This study presents a chemodivergent approach, contributing to the field of catalysis and synthetic chemistry (Xu et al., 2018).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-27-16-8-6-14(7-9-16)12-20(15-10-11-28(25,26)13-15)19(22)17-4-2-3-5-18(17)21(23)24/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFBJNPBDKLAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.